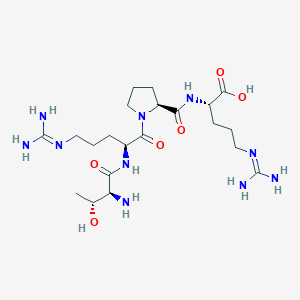![molecular formula C14H22N4O B14512963 2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol CAS No. 62497-75-0](/img/structure/B14512963.png)
2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol is an organic compound with a complex structure that includes a triazene group, a pyrrolidine ring, and an ethan-1-ol moiety
Vorbereitungsmethoden
The synthesis of 2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazene group: This can be achieved by reacting an appropriate diazonium salt with a suitable amine.
Introduction of the pyrrolidine ring: This step involves the reaction of the intermediate with a pyrrolidine derivative.
Attachment of the ethan-1-ol moiety: This final step can be accomplished through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The ethan-1-ol moiety can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a ligand for studying biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The pyrrolidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, while the ethan-1-ol moiety can participate in hydrogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol include:
2-Bromo-4’-(1-pyrrolidinyl)acetophenone: This compound shares the pyrrolidine ring and has similar reactivity.
1-(2-Aminoethyl)pyrrolidine: This compound also contains a pyrrolidine ring and can undergo similar chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62497-75-0 |
|---|---|
Molekularformel |
C14H22N4O |
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
2-[(2,5-dimethyl-4-pyrrolidin-1-ylanilino)diazenyl]ethanol |
InChI |
InChI=1S/C14H22N4O/c1-11-10-14(18-6-3-4-7-18)12(2)9-13(11)16-17-15-5-8-19/h9-10,19H,3-8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
VVAHJZAUABGUMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N2CCCC2)C)NN=NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


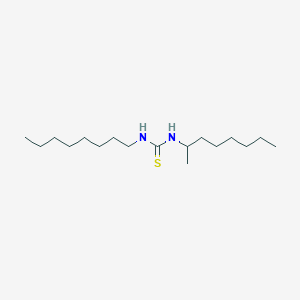

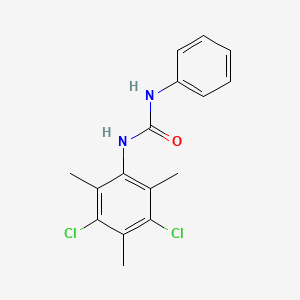
![4-[Bis(2-hydroxyethyl)amino]but-2-yn-1-yl butanoate](/img/structure/B14512899.png)
methanone](/img/structure/B14512909.png)
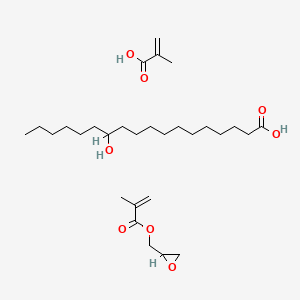

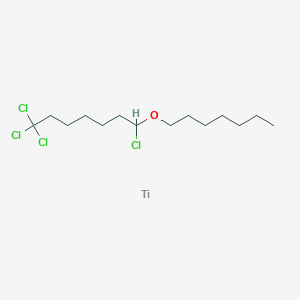
![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate](/img/structure/B14512937.png)
![7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14512942.png)
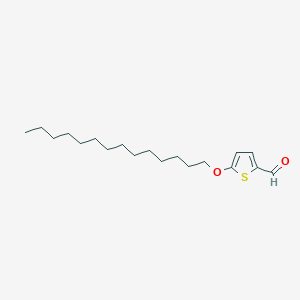
![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
